molecular formula C11H16N2O B1284595 N-(2-aminophenyl)-3-methylbutanamide CAS No. 52905-00-7

N-(2-aminophenyl)-3-methylbutanamide

Cat. No.: B1284595
CAS No.: 52905-00-7
M. Wt: 192.26 g/mol
InChI Key: PQMGTKUOCXKMLN-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-3-methylbutanamide (CAS: 52905-00-7 ) is an amide derivative characterized by a 3-methylbutanamide backbone linked to a 2-aminophenyl group.

Properties

IUPAC Name

N-(2-aminophenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMGTKUOCXKMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588290
Record name N-(2-Aminophenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52905-00-7
Record name N-(2-Aminophenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of 2-Aminophenylamine

The most common and straightforward synthetic approach to N-(2-aminophenyl)-3-methylbutanamide involves the acylation of 2-aminophenylamine (o-phenylenediamine derivative) with 3-methylbutanoyl chloride (isovaleryl chloride) under anhydrous conditions. The reaction proceeds as follows:

$$
\text{2-aminophenylamine} + \text{3-methylbutanoyl chloride} \xrightarrow[\text{anhydrous}]{\text{base}} \text{this compound} + \text{HCl}
$$

  • Base: Triethylamine or sodium bicarbonate is typically used to neutralize the hydrochloric acid generated.
  • Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acyl chloride.
  • Temperature: The reaction is generally conducted at 0°C to room temperature to control the rate and minimize side reactions.
  • Duration: Stirring for several hours (typically 2–6 hours) ensures complete conversion.

This method yields the target amide with moderate to high purity, which can be further purified by recrystallization or column chromatography.

Alternative Amide Bond Formation Methods

  • Carbodiimide-Mediated Coupling: Using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate 3-methylbutanoic acid, followed by reaction with 2-aminophenylamine. This method avoids the use of acyl chlorides and can be advantageous for sensitive substrates.
  • Mixed Anhydride Method: Formation of a mixed anhydride intermediate from 3-methylbutanoic acid and an activating agent (e.g., isobutyl chloroformate), then reaction with the amine.

Industrial Scale Synthesis

Industrial production often employs continuous flow reactors to enhance reaction control, heat transfer, and mixing efficiency. Automated systems allow precise control of stoichiometry, temperature, and reaction time, leading to improved yields and product consistency.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Acylating agent 3-methylbutanoyl chloride Prepared or commercially available
Amine substrate 2-aminophenylamine Purity affects yield
Base Triethylamine or sodium bicarbonate Neutralizes HCl, prevents side reactions
Solvent Anhydrous dichloromethane or THF Prevents acyl chloride hydrolysis
Temperature 0°C to room temperature Controls reaction rate and selectivity
Reaction time 2–6 hours Monitored by TLC or HPLC
Purification Recrystallization or silica gel chromatography Ensures high purity

Purification and Characterization

  • Purification: The crude product is typically purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by column chromatography using silica gel.
  • Characterization: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy (amide carbonyl stretch ~1650 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS).

Research Findings and Comparative Data

While direct literature on this compound is limited, closely related compounds such as N-(3-aminophenyl)-3-methylbutanamide have been synthesized using similar methods, providing valuable insights:

Compound Synthetic Route Yield (%) Purification Method Reference
N-(3-aminophenyl)-3-methylbutanamide Acylation of 3-aminophenylamine with 3-methylbutanoyl chloride 60–75 Recrystallization, chromatography
N-(3-amino-2-methylphenyl)-3-methylbutanamide Acylation of 3-amino-2-methylbenzoic acid derivative 55–70 Chromatography

These studies emphasize the importance of anhydrous conditions and base choice in optimizing yield and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Direct Acylation 2-aminophenylamine + acyl chloride Triethylamine, anhydrous solvent, 0°C to RT Simple, high yield Requires moisture-free conditions
Carbodiimide Coupling 2-aminophenylamine + 3-methylbutanoic acid + DCC/EDC Mild conditions, no acyl chloride Avoids acyl chloride handling Carbodiimide byproducts require removal
Mixed Anhydride Method 2-aminophenylamine + mixed anhydride intermediate Lewis acid catalysts, controlled temperature Useful for sensitive substrates More steps, complex reagents
Continuous Flow Industrial Same as above Automated reactors, precise control Scalable, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-aminophenyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-3-methylbutanamide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and documented activities:

Compound Name Substituents/Modifications Molecular Weight CAS Number Biological Activity/Notes Evidence ID
N-(2-aminophenyl)-3-methylbutanamide 2-aminophenyl 206.25* 52905-00-7 Base compound; potential HDAC/GPR modulation
CFMB [(S)-2-(4-chlorophenyl)-N-(5-fluorothiazol-2-yl)-3-methylbutanamide] 4-Cl-phenyl, 5-fluorothiazol ring - - Synthetic GPR43 agonist; enhanced solubility
BML-210 (N-(2-aminophenyl)-N′-phenyloctanol diamine) Octanol diamine chain - - Pan-HDAC inhibitor; improved analogs exist
2-amino-N-(2-chlorophenyl)-3-methylbutanamide 2-Cl-phenyl 226.70 - Electron-withdrawing Cl affects reactivity
2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide 4-Cl-phenyl, acetamido group - - Psychoactive properties; detected in Spain
N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide 4-amino-2-methoxyphenyl - 760204-87-3 Methoxy group increases hydrophilicity

*Estimated based on molecular formula C₁₁H₁₄N₂O.

Key Observations:
  • Electron-Donating vs.
  • Solubility and Bioavailability : The addition of polar groups (e.g., methoxy in or fluorothiazol in ) improves aqueous solubility, a critical factor for drug candidates.
  • Biological Activity: Analogs like CFMB and BML-210 demonstrate that minor structural changes (e.g., heterocyclic rings or extended chains) can shift activity toward specific targets (GPR43 vs. HDACs).

Biological Activity

N-(2-aminophenyl)-3-methylbutanamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its interaction with histone deacetylases (HDACs). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by an amide functional group attached to a 2-aminophenyl moiety and a 3-methylbutanamide chain. Its molecular formula is C12_{12}H17_{17}N1_{1}O1_{1} with a molecular weight of approximately 191.27 g/mol. The compound exhibits irritant properties, indicating that it can cause skin and eye irritation upon contact.

Target of Action

The primary target for this compound is Histone Deacetylase (HDAC) . HDACs are crucial enzymes involved in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression .

Mode of Action

The compound inhibits HDAC activity, which results in increased histone acetylation. This change in acetylation status alters gene expression patterns, potentially leading to the activation of pro-apoptotic genes and the inhibition of anti-apoptotic genes, particularly in cancer cells. Such modulation can induce apoptosis and inhibit cell proliferation in malignant tissues.

Biochemical Pathways

This compound primarily affects the histone acetylation and deacetylation pathway , which plays a vital role in gene expression regulation. By inhibiting HDACs, the compound can influence various cellular functions, including:

  • Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells.
  • Apoptosis : Promoting programmed cell death through altered gene expression.
  • Cell Signaling Pathways : Modulating pathways involved in cellular metabolism and survival .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Antimicrobial Properties

Emerging research suggests that this compound may also possess antimicrobial properties. Preliminary studies indicate potential activity against certain bacterial strains, although further investigation is required to elucidate its efficacy and mechanism .

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study utilizing breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, alongside changes in histone acetylation levels.
  • Mechanistic Insights : Another investigation revealed that this compound could inhibit specific kinases associated with cell survival pathways, further supporting its role as a therapeutic agent in oncology.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-(2-aminophenyl)acetamideC9_{9}H11_{11}N1_{1}O1_{1}Lacks the 3-methylbutanamide chain
N-(4-aminophenyl)-3-methylbutanamideC12_{12}H17_{17}N1_{1}O1_{1}Contains a para-amino group, differing biological activity
N-(phenyl)-3-methylbutanamideC11_{11}H15_{15}N1_{1}O1_{1}Lacks amino substitution on the aromatic ring

This compound is distinguished by its ortho-amino group, which influences its interactions with biological targets compared to other similar compounds .

Q & A

Q. What are the recommended synthetic routes for N-(2-aminophenyl)-3-methylbutanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 2-aminophenylamine with 3-methylbutanoyl chloride under anhydrous conditions. A two-step approach is recommended:

Acylation : React 2-aminophenylamine with 3-methylbutanoyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (70–85%) requires strict temperature control and inert atmosphere. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Note: Adapt methods from structurally related acetamide syntheses, ensuring exclusion of moisture to prevent hydrolysis of the acyl chloride intermediate.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm the presence of the 3-methylbutanamide moiety via 1H^1H-NMR (e.g., δ 0.9–1.1 ppm for methyl groups) and aromatic protons (δ 6.5–7.5 ppm for the 2-aminophenyl ring). 13C^{13}C-NMR should show carbonyl resonance at ~170 ppm .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected [M+H]+^+: 219.15 g/mol).
  • Elemental Analysis : Match experimental C, H, N percentages to theoretical values (±0.3% tolerance).

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Testing : Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values for potency assessment .
  • Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity. IC50_{50} values >50 μM suggest selectivity for pathogens over mammalian cells.

Advanced Research Questions

Q. How can molecular docking and DFT studies elucidate the mechanism of action of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize receptors implicated in related compounds (e.g., G-protein-coupled receptors (GPCRs) or enzymes like HDACs).
  • Docking Workflow :

Prepare the ligand (this compound) using AutoDock Tools (ADT) for charge assignment.

Use a grid box covering the active site (e.g., FFAR2 for GPCR studies, as in ).

Run simulations with AutoDock Vina; analyze binding poses with PyMOL.

  • DFT Analysis : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 09) to calculate electrostatic potential maps and HOMO-LUMO gaps, correlating with reactivity .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :
  • Statistical Validation : Apply two-way ANOVA to assess variability between replicates (e.g., biological vs. technical replicates). Use post hoc Dunnett’s test to compare treatment groups against controls, as done in GPCR agonist studies .
  • Experimental Refinement :
  • Re-evaluate docking parameters (e.g., solvent effects, protonation states).
  • Perform isothermal titration calorimetry (ITC) to measure binding affinity directly.
  • Case Study : If computational models predict strong HDAC inhibition but in vitro assays show low activity, consider off-target effects or compound stability in assay media.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.